molecular formula C6H8O3 B11923897 5-Ethoxyfuran-2(3H)-one

5-Ethoxyfuran-2(3H)-one

Katalognummer: B11923897
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: GBYPPOWHUJITTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethoxyfuran-2(3H)-one is an organic compound belonging to the furan family It is characterized by a furan ring with an ethoxy group at the 5-position and a lactone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxyfuran-2(3H)-one typically involves the reaction of furan derivatives with ethylating agents under controlled conditions. One common method is the ethylation of furan-2(3H)-one using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxyfuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the lactone moiety to a diol or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 5-ethoxyfuran-2-carboxylic acid or 5-ethoxyfuran-2-aldehyde.

    Reduction: Formation of 5-ethoxyfuran-2-diol.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

5-Ethoxyfuran-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of 5-Ethoxyfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methoxyfuran-2(3H)-one: Similar structure with a methoxy group instead of an ethoxy group.

    5-Ethoxyfuran-2-carbaldehyde: Contains an aldehyde group instead of a lactone moiety.

    5-Ethoxyfuran-2-carboxylic acid: Contains a carboxylic acid group instead of a lactone moiety.

Uniqueness

5-Ethoxyfuran-2(3H)-one is unique due to its specific combination of an ethoxy group and a lactone moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C6H8O3

Molekulargewicht

128.13 g/mol

IUPAC-Name

5-ethoxy-3H-furan-2-one

InChI

InChI=1S/C6H8O3/c1-2-8-6-4-3-5(7)9-6/h4H,2-3H2,1H3

InChI-Schlüssel

GBYPPOWHUJITTP-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CCC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.